![molecular formula C8H13NO5 B1458606 3-Oxa-8-azabicyclo[3.2.1]octane oxalate CAS No. 1624262-35-6](/img/structure/B1458606.png)
3-Oxa-8-azabicyclo[3.2.1]octane oxalate
描述
3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Mode of Action
The exact mode of action of 3-Oxa-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is used in the synthesis of tropane alkaloids , which suggests that this compound may interact with its targets in a similar manner to these alkaloids.
Biochemical Pathways
The biochemical pathways affected by 3-Oxa-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Oxa-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may have similar effects.
生化分析
Biochemical Properties
3-Oxa-8-azabicyclo[3.2.1]octane oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. These interactions are primarily due to the structural similarity of this compound to bioactive alkaloids like nicotine and cocaine . The rigid bicyclic structure of the compound allows it to fit into the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with various receptor proteins, including the κ-opioid receptor, where it exhibits agonist activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular pathways involved. In neuronal cells, this compound has been shown to influence neurotransmitter release and reuptake, thereby affecting synaptic transmission and neuronal communication. It also impacts cell signaling pathways by modulating the activity of G-protein coupled receptors and ion channels. In cancer cells, this compound has demonstrated cytotoxic effects, particularly in glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines . These effects are likely due to the compound’s ability to induce apoptosis and inhibit cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity and thereby affecting neurotransmitter levels in the brain. Additionally, this compound acts as an agonist at the κ-opioid receptor, leading to the activation of downstream signaling pathways that modulate pain perception and mood . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell survival, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under conditions of high temperature and humidity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes are often reversible upon removal of the compound, indicating that its effects are dependent on continuous exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce pain perception, likely due to its interactions with neurotransmitter systems and opioid receptors . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound is metabolized by enzymes such as cytochrome P450 and monoamine oxidase, leading to the formation of various metabolites that can be further processed or excreted . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body, and any disruption in these pathways can lead to the accumulation of toxic metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can interact with specific enzymes and proteins. The localization and accumulation of the compound within these organelles are essential for its biochemical activity and cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can modulate the activity of enzymes involved in energy metabolism and protein synthesis . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals. These localization mechanisms ensure that the compound exerts its effects in a precise and regulated manner.
属性
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDINXPFNRAZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-35-6 | |
| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
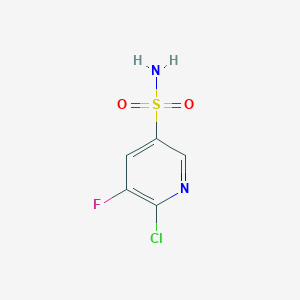
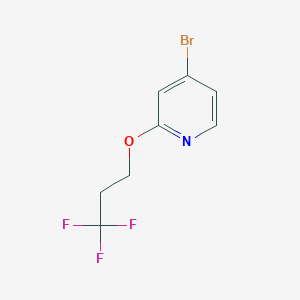
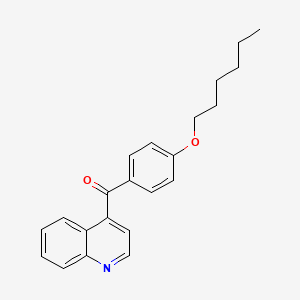
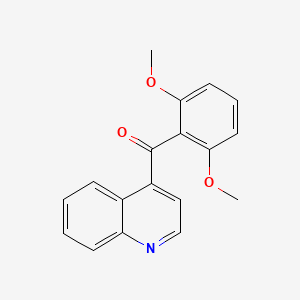
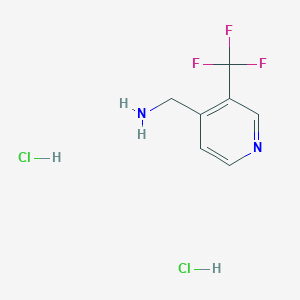
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
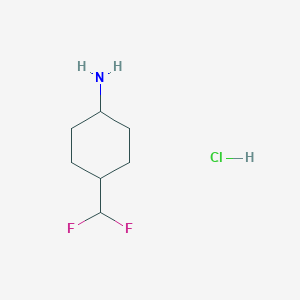
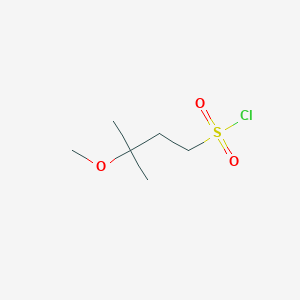
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
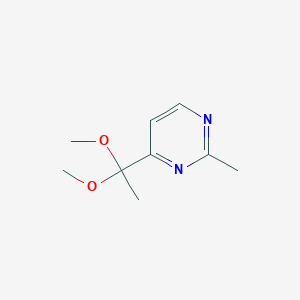
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
